molecular formula C14H15ClN2O3 B13863825 Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Cat. No.: B13863825
M. Wt: 294.73 g/mol
InChI Key: OELBCABHDBVSDO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 3-position, a methoxyphenylmethyl group at the 1-position, and an ethyl ester group at the 4-position

Preparation Methods

The synthesis of Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring with a suitable methoxyphenylmethyl halide in the presence of a base like potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which can be further explored for their chemical properties and reactivity.

    Biology: Pyrazole derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Some pyrazole derivatives have shown promise as therapeutic agents, and this compound could be investigated for similar applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-1-methylpyrazole-4-carboxylate: Lacks the methoxyphenylmethyl group, which may result in different chemical and biological properties.

    Ethyl 3-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate: The bromo group may confer different reactivity compared to the chloro group.

    Ethyl 3-chloro-1-[(4-hydroxyphenyl)methyl]pyrazole-4-carboxylate: The hydroxy group may introduce additional hydrogen bonding interactions, affecting its properties.

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H15ClN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

OELBCABHDBVSDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Cl)CC2=CC=C(C=C2)OC

Origin of Product

United States

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